1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone
Overview
Description
1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a phenyl group with an ethanone substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with piperazine to form the quinolinyl-piperazine intermediate. This intermediate is subsequently coupled with a phenyl ethanone derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. Overall, the compound may exert its effects through the modulation of signaling pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: This compound shares the piperazine and phenyl ethanone moieties but lacks the quinoline group.
4-Hydroxy-2-quinolones: These compounds feature a quinoline core with hydroxyl substituents, differing in their functional groups and biological activities.
Uniqueness
1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone is unique due to the combination of its quinoline, piperazine, and phenyl ethanone moieties. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4-quinolin-2-ylpiperazin-1-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16(25)17-6-9-19(10-7-17)23-12-14-24(15-13-23)21-11-8-18-4-2-3-5-20(18)22-21/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDGWVPNUVHUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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